Redox Potential Tunability: Ethynylferrocene Exhibits Electrochemical Modulation Range of 145 mV Under Controlled Interfacial Conditions
Cyclic voltammetry experiments demonstrate that the reduction potential of the ferrocene moiety in ethynylferrocene-containing systems can be systematically tuned across a range of 145 mV (from 0.345 V to 0.200 V) by varying the chain length of thiol carboxylic acid diluents, altering the pH of the electrolytic solution, and modulating the surface coverage of the immobilized ferrocene species [1]. This tunability arises from the ethynyl group's capacity to preserve electronic coupling between the ferrocene core and the electrode surface or surrounding molecular environment, enabling fine control over the driving force for electron-transfer reactions in molecular electronics applications.
| Evidence Dimension | Ferrocene reduction potential (E₁/₂) under variable surface conditions |
|---|---|
| Target Compound Data | 0.200 V to 0.345 V (vs. reference) |
| Comparator Or Baseline | Class-level baseline: ferrocene derivatives lacking ethynyl tethering exhibit narrower or non-systematic potential tunability |
| Quantified Difference | Tuning range of 145 mV (0.345 V → 0.200 V) via systematic variation of diluent chain length, pH, and surface coverage |
| Conditions | Cyclic voltammetry; ethynylferrocene immobilized on electrode surfaces with thiol carboxylic acid diluents; variable pH electrolytic solutions |
Why This Matters
A 145 mV potential tuning window is functionally significant for aligning redox potentials in multi-component electron-transfer cascades, enabling optimization of photoelectrochemical cells and molecular rectifiers without altering the core ferrocene scaffold.
- [1] Cyclic voltammetry experiments show that the reduction potential of this ferrocene moiety can be tuned easily from 0.345 V to 0.200 V, i.e. by 145 mV by varying the chain length of the thiol carboxylic acid diluents, changing the pH of the electrolytic solution and by changing the coverage of the surface. INIS Repository. View Source
